molecular formula C20H16ClF3N2O3 B2729134 3-{[(4-chlorobutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one CAS No. 321429-87-2

3-{[(4-chlorobutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B2729134
CAS No.: 321429-87-2
M. Wt: 424.8
InChI Key: AXRARPIABFNERU-BWAHOGKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-Chlorobutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one (CAS: 321430-06-2) is a synthetic indol-2-one derivative featuring a trifluoromethyl-substituted benzyl group at the N1 position and a 4-chlorobutanoyloxyimino moiety at the C3 position. Its molecular formula is C21H18ClF3N2O3, with a molecular weight of 438.8 g/mol and a purity of ≥95% . The compound is classified as a discontinued product, limiting its commercial availability .

Properties

IUPAC Name

[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 4-chlorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N2O3/c21-10-4-9-17(27)29-25-18-15-7-1-2-8-16(15)26(19(18)28)12-13-5-3-6-14(11-13)20(22,23)24/h1-3,5-8,11H,4,9-10,12H2/b25-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRARPIABFNERU-BWAHOGKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NOC(=O)CCCCl)C(=O)N2CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/OC(=O)CCCCl)/C(=O)N2CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

3-{[(4-chlorobutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indolediones. Its unique structure, characterized by an indole ring and various functional groups, suggests potential applications in medicinal chemistry, particularly in drug development. This article reviews the biological activity of this compound, synthesizing available data from diverse sources.

Chemical Properties

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC21H18ClF3N2O3
Molecular Weight438.83 g/mol
Boiling PointPredicted at 541.5 °C
DensityApproximately 1.44 g/cm³

These properties indicate a stable compound under standard laboratory conditions, which is crucial for its potential use in biological studies.

Synthesis Overview

The synthesis of this compound can be achieved through several methodologies. A notable method involves the reaction of substituted indoles with acylating agents such as 4-chlorobutanoyl chloride in the presence of a base. The trifluoromethyl group can be introduced via electrophilic aromatic substitution or using trifluoromethylating agents like trifluoromethyl iodide.

Biological Activity

While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized based on structural similarities with other indole derivatives. Potential mechanisms may include:

  • Enzyme Inhibition : Indole derivatives are known to interact with various enzymes, potentially inhibiting their activity.
  • Receptor Binding : The compound may act as a ligand for specific biological receptors, influencing cellular signaling pathways.

Preliminary Biological Evaluations

Initial studies suggest that compounds within the indole class exhibit diverse biological activities, including:

  • Anticancer Properties : Certain indole derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells.
  • Antimicrobial Activity : Some studies have indicated that similar compounds possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Indoles have been linked to modulation of inflammatory responses in biological systems.

Case Studies and Research Findings

  • Anticancer Activity : A study investigating similar indole derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating effective dose ranges for therapeutic applications.
  • Enzyme Inhibition Studies : Research on related compounds has shown that they can inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain pathways. This suggests that our compound may also exhibit similar inhibitory effects.
  • Receptor Interaction Studies : Preliminary receptor binding assays indicate potential interactions with serotonin receptors, which could influence mood regulation and neuropharmacology.

Future Research Directions

Further research is essential to fully characterize the biological activity of this compound. Key areas for future studies include:

  • In Vivo Studies : Animal models are necessary to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Detailed investigations into molecular targets and pathways affected by this compound will enhance understanding of its therapeutic potential.
  • Safety and Toxicology Assessments : Comprehensive evaluations are required to establish safety profiles before considering clinical applications.

Comparison with Similar Compounds

Structural Modifications in Indol-2-one Derivatives

The target compound belongs to a broader class of indol-2-one derivatives modified at the N1 and C3 positions. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound : 3-{[(4-Chlorobutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one 321430-06-2 - N1: 3-(Trifluoromethyl)benzyl
- C3: 4-Chlorobutanoyloxyimino
C21H18ClF3N2O3 438.8 High lipophilicity due to CF3; discontinued status
Analog 1 : 5-Chloro-1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one 320421-02-1 - N1: 4-Chlorobenzyl
- C3: 3-Methylbutanoyloxyimino
- C5: Chloro
C21H18Cl2N2O3 437.3 Increased halogenation; branched acyloxy group may alter metabolic pathways
Analog 2 : 1-(4-Chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one 303149-77-1 - N1: 4-Chlorobenzyl
- C3: 4-Chlorobutanoyloxyimino
C19H16Cl2N2O3 391.3 Simplified benzyl group; lower molecular weight
Analog 3 : 3-{[(2,4-Dichlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one 477853-34-2 - N1: 3,4-Dichlorobenzyl
- C3: 2,4-Dichlorobenzoyloxyimino
C22H12Cl4N2O3 502.2 Enhanced halogen density; potential for increased electrophilicity
Analog 4 : 3-{[(3-Chloropropanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one 321429-88-3 - N1: 3-(Trifluoromethyl)benzyl
- C3: 3-Chloropropanoyloxyimino
C20H16ClF3N2O3 424.8 Shorter acyloxy chain; reduced steric hindrance

Key Structural and Functional Differences

N1-Benzyl Substitutions: The trifluoromethyl group in the target compound (vs. Analogs 2 and 3 feature dichlorobenzyl groups, which increase halogen bonding but reduce metabolic stability due to higher molecular weight .

C3-Acyloxyimino Modifications: The 4-chlorobutanoyloxyimino group in the target compound provides a balance between chain length and steric effects, whereas Analog 4’s 3-chloropropanoyloxyimino group may increase susceptibility to enzymatic hydrolysis . Analog 3’s 2,4-dichlorobenzoyloxyimino group introduces aromatic chlorination, likely enhancing electrophilicity and reactivity in biological systems .

Indole Ring Substitutions :

  • Analog 1 incorporates a C5-chloro substituent, which could sterically hinder interactions with biological targets compared to the unsubstituted indole ring of the target compound .

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of this compound to achieve high yield and purity?

Answer:
Optimizing synthesis requires systematic variation of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution for imine or oxime formation .
  • Catalyst use : Acidic or basic catalysts (e.g., NaH, POCl₃) accelerate cyclization and imine bond formation, as seen in analogous indole derivatives .
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions during sensitive steps like acylation .
  • Purification : Flash chromatography or recrystallization improves purity. Monitor intermediates via TLC or HPLC .

Basic: Which spectroscopic techniques are most effective for structural validation, and how should data be interpreted?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Confirm substituent integration (e.g., trifluoromethylbenzyl protons at δ 4.5–5.5 ppm) and oxime proton (δ 8.0–8.5 ppm) .
    • ¹³C NMR : Identify carbonyl (C=O, δ 165–180 ppm) and imine (C=N, δ 150–160 ppm) groups .
  • IR spectroscopy : Detect functional groups (C=O stretch ~1750 cm⁻¹, C=N ~1615 cm⁻¹) .
  • Mass spectrometry (HR-ESI-MS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Basic: How should researchers design assays to evaluate the compound’s biological activity?

Answer:

  • Target selection : Prioritize targets based on structural analogs (e.g., acetylcholinesterase for indole derivatives or kinase inhibition for trifluoromethyl-containing compounds ).
  • In vitro assays :
    • Enzyme inhibition: Use fluorogenic substrates or ELISA to measure IC₅₀ .
    • Cell viability: MTT assays assess cytotoxicity in cancer cell lines .
  • Controls : Include positive controls (e.g., known kinase inhibitors) and solvent-only blanks .

Advanced: How can conflicting data on biological activity between studies be resolved?

Answer:

  • Variable analysis : Compare experimental conditions (e.g., cell line specificity, serum concentration) that may alter activity .
  • Structural validation : Re-examine compound purity via HPLC and confirm stereochemistry (e.g., E/Z isomerism in oxime groups) .
  • Dose-response curves : Ensure full curves (e.g., 0.1–100 µM) to detect non-linear effects .

Advanced: What mechanistic insights explain the reactivity of the oxime and trifluoromethyl groups during synthesis?

Answer:

  • Oxime reactivity : The oxime group undergoes nucleophilic acyl substitution with 4-chlorobutanoyl chloride, requiring anhydrous conditions to prevent hydrolysis .
  • Trifluoromethyl effects : The electron-withdrawing CF₃ group stabilizes the benzyl moiety, influencing π-π stacking in intermediates .
  • Side reactions : Competing acylation at the indole nitrogen can occur if protecting groups (e.g., tert-butoxycarbonyl) are omitted .

Advanced: How does stereochemistry at the oxime group (E/Z isomerism) impact biological activity?

Answer:

  • E vs. Z isomers : The spatial arrangement affects binding to hydrophobic pockets in targets (e.g., kinases). Z-isomers often show higher affinity due to optimal hydrogen bonding .
  • Analysis : Separate isomers via chiral HPLC and test individually in bioassays .

Advanced: What methodologies assess the compound’s stability under physiological or storage conditions?

Answer:

  • Forced degradation studies :
    • Hydrolysis : Incubate in buffers (pH 1–13) at 37°C; monitor via LC-MS for decomposition (e.g., oxime cleavage) .
    • Oxidation : Expose to H₂O₂ or UV light to detect radical-mediated degradation .
  • Long-term stability : Store at –20°C under argon; periodic NMR checks detect structural changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.